
2-Ethenylbenzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylbenzoic anhydride: is an organic compound that belongs to the class of anhydrides It is derived from benzoic acid and contains an ethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethenylbenzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 2-ethenylbenzoic acid with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylbenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the carbonyl carbon of the anhydride, leading to the formation of esters, amides, or carboxylic acids.
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Reagents such as alcohols, amines, and water can be used under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products Formed:
Esters and Amides: Formed through nucleophilic acyl substitution.
Epoxides and Diols: Formed through oxidation.
Alcohols and Alkanes: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-Ethenylbenzoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the ethenyl group into various molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of 2-ethenylbenzoic anhydride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the anhydride is electrophilic and can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates. The leaving group is then expelled, resulting in the formation of the final product. This mechanism is common to many anhydrides and is facilitated by the presence of electron-withdrawing groups that stabilize the transition state.
Vergleich Mit ähnlichen Verbindungen
Benzoic Anhydride: Similar in structure but lacks the ethenyl group.
Phthalic Anhydride: Contains two carboxylic anhydride groups attached to a benzene ring.
Maleic Anhydride: Contains a double bond within the anhydride structure.
Uniqueness: 2-Ethenylbenzoic anhydride is unique due to the presence of the ethenyl group, which imparts additional reactivity and allows for the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
83743-71-9 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(2-ethenylbenzoyl) 2-ethenylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-3-13-9-5-7-11-15(13)17(19)21-18(20)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChI-Schlüssel |
YRFZWWYZBIAOTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


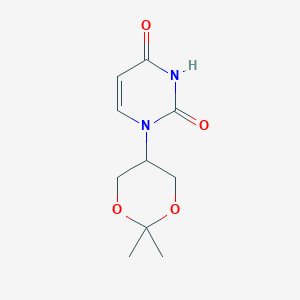
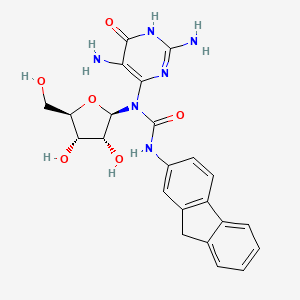
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

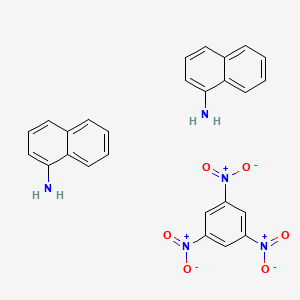

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
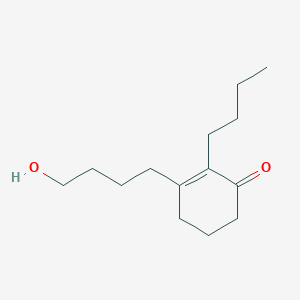
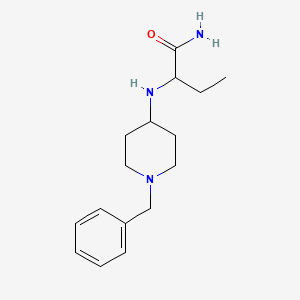

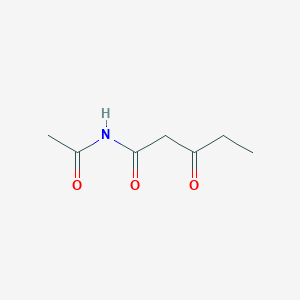
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

